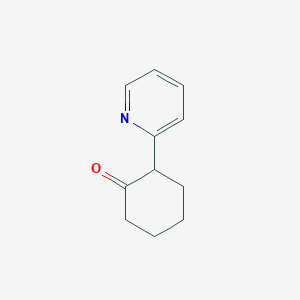

2-(2-Pyridinyl)Cyclohexanone

Descripción general

Descripción

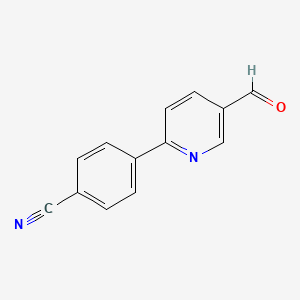

2-(2-Pyridinyl)Cyclohexanone is a chemical compound with the linear formula C11H14ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula C11H14ClNO . The average mass is 211.688 Da and the monoisotopic mass is 211.076385 Da .Aplicaciones Científicas De Investigación

Asymmetric Catalysis

(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, has been used for the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes. This pyrrolidine-based catalyst, containing a sulfoxide moiety, synthesizes various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity without additives (Singh et al., 2013).

Chemical Manufacturing

Cyclohexanone is a key intermediate in the manufacture of polyamides in the chemical industry. Challenges in direct selective hydrogenation of phenol to cyclohexanone under mild conditions were addressed using a Pd nanoparticles supported on mesoporous graphitic carbon nitride catalyst. This catalyst achieved high conversion and selectivity in aqueous media without additives (Wang et al., 2011).

Recyclable Organocatalysts

Polystyrene-immobilized pyrrolidine has been developed as a recyclable and stereoselective organocatalyst for asymmetric Michael addition of cyclohexanone to nitroolefins. It showed high yields and excellent diastereoselectivities and could be reused multiple times without significant loss of catalytic activity (Miao & Wang, 2008).

Novel Synthetic Pathways

Double 1,3-dipolar cycloaddition of 2,6-bis(arylmethylidene)-cyclohexanones with azomethine ylide derived from paraformaldehyde and sarcosine has been utilized to produce bis-spiro-pyrrolidines. This method offers a new pathway in the synthesis of complex organic compounds (Raj & Raghunathan, 2002).

Substituted Cyclohexanone Derivatives

Asymmetric synthesis of 3-substituted-cyclohexanone derivatives involves stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. This process demonstrates the versatility of cyclohexanone derivatives in stereoselective organic synthesis (Schultz & Harrington, 1991).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Pyridinyl)Cyclohexanone is the JAK2-STAT3 pathway . This pathway plays a crucial role in cell proliferation and survival, particularly in cancer cells .

Mode of Action

This compound interacts with its targets by inhibiting the activation of STAT3 . This inhibition mediates the expression of Bcl-2 genes , which are essential for cell proliferation and survival .

Biochemical Pathways

The compound affects the JAK2-STAT3 pathway . It decreases the phosphorylation levels of JAK2 and STAT3 in a dose-dependent manner . This action disrupts the balance of the Bcl-2 family proteins and triggers apoptosis via the mitochondria-mediated intrinsic pathway .

Pharmacokinetics

It’s known that the compound has a molecular weight of 211693 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The compound induces apoptosis in cancer cells . This is indicated by morphological changes, membrane phospholipid phosphatidylserine ectropion, caspase 3 activation, and cleavage of poly (ADP-ribose) polymerase . The compound also disrupts mitochondrial membrane potential .

Action Environment

Factors such as temperature, moisture, and the presence of other compounds could potentially affect its efficacy and stability .

Propiedades

IUPAC Name |

2-pyridin-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHNZTYRFKGUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B3126061.png)